1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c1-24(2)16-20-9-10-8-11(6-7-14(10)22-16)21-17(25)23-15-12(18)4-3-5-13(15)19/h3-5,9,11H,6-8H2,1-2H3,(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVOGZDGQMXNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
This compound is believed to exert its biological effects primarily through the modulation of specific protein targets involved in cellular signaling pathways. Notably, it has been identified as a ligand for cereblon E3 ubiquitin ligase, which plays a critical role in the ubiquitin-proteasome system responsible for protein degradation.
Pharmacological Effects
The compound exhibits various pharmacological activities:
- Antitumor Activity : Research indicates that compounds targeting cereblon can induce degradation of oncogenic proteins, thus exhibiting potential antitumor effects. The specific mechanisms involve the recruitment of target proteins to the E3 ligase for ubiquitination and subsequent degradation .
- Neuropharmacological Effects : The dimethylamino group suggests possible interactions with neurotransmitter systems. Compounds with similar structures have shown activity at serotonin receptors and may influence mood regulation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- Anticancer Properties :
- Serotonergic Activity :
- In Vivo Studies :
Comparative Biological Activity Table
The following table summarizes the biological activities associated with this compound and related compounds:
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea
- Molecular Formula : C23H28F2N4O2
- Molecular Weight : 506.5 g/mol
The compound's structure includes a difluorophenyl group and a tetrahydroquinazoline moiety, which are known for their biological activity. The presence of the dimethylamino group enhances its solubility and potential interaction with biological targets.
Cancer Treatment
This compound has been investigated for its anticancer properties. Quinazoline derivatives are often recognized for their ability to inhibit receptor tyrosine kinases (RTKs), which play a critical role in tumor growth and metastasis.
In Vitro Studies :
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 1.26 | |
| A549 (lung cancer) | 0.57 | |
| MDA-MB-231 (breast cancer) | 1.19 |
These values indicate that the compound has a potent inhibitory effect compared to standard chemotherapeutic agents.
Enzyme Inhibition
The compound has shown promising results in inhibiting key kinases involved in cancer progression:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR can prevent downstream signaling pathways that lead to tumor growth.
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Targeting VEGFR is crucial for inhibiting angiogenesis in tumors.
Research indicates that this compound may serve as a dual inhibitor of EGFR and VEGFR pathways, which are critical in tumorigenesis.
Case Studies
In a comparative study involving several quinazoline derivatives similar to this compound, it was found that those with analogous structural features exhibited varying degrees of cytotoxicity and kinase inhibition. Docking studies revealed strong interactions between the compound and the active sites of EGFR and VEGFR-2, correlating with its observed biological activity.
Example Case Study :
A study conducted by Zhang et al. (2023) evaluated the efficacy of various quinazoline derivatives against breast cancer cell lines. The results indicated that compounds structurally related to this compound demonstrated significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways.
Q & A
Q. Methodological Guidance :
- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., fluorine atoms on the phenyl ring, dimethylamino group). Split signals in the aromatic region indicate fluorine coupling .
- HPLC : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time comparison with synthesized standards is critical .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching (e.g., [M+H] peak) .
What strategies are effective in analyzing the stability of this urea derivative under varying storage conditions?
Basic Stability Testing :
Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC for by-product formation. Lyophilization or storage in amber vials under nitrogen can mitigate hydrolysis and photodegradation .
Advanced Analysis :
Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life at different temperatures. Solid-state NMR or X-ray crystallography (as in related difluorobenzoyl ureas ) identifies polymorphic changes affecting stability.
How can computational methods guide the rational design of derivatives with enhanced biological activity?
Q. Advanced Strategy :
- Docking Studies : Use software like AutoDock to predict binding affinity to biological targets (e.g., kinases). The tetrahydroquinazoline moiety may act as a hinge-binding region in kinase inhibitors .
- QSAR Models : Train models on analogs (e.g., chlorophenyl-thiazole ureas ) to correlate substituent electronegativity or steric bulk with activity. Focus on fluorine’s role in improving membrane permeability .
What experimental approaches are critical for elucidating the mechanism of action in biological systems?
Q. Methodological Framework :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins. Validate hits via SPR (surface plasmon resonance) for kinetic binding analysis .
- Cellular Assays : Measure downstream signaling (e.g., phosphorylation levels via Western blot) in dose-response studies. Compare with structurally similar urea derivatives (e.g., triazolo-pyridazine ureas ) to isolate pharmacophore contributions.
How can Design of Experiments (DoE) principles be applied to optimize multi-step synthesis processes?
Q. Case Study Application :
- Screening Factors : Use Plackett-Burman designs to prioritize variables (e.g., catalyst loading, solvent polarity) in the cyclization step.
- Response Surface Methodology (RSM) : Central composite designs optimize coupling reaction yields by modeling interactions between temperature and reaction time .
What are the key considerations for conducting SAR studies on analogs of this urea derivative?
Q. Advanced SAR Design :
- Scaffold Modulation : Replace the tetrahydroquinazoline core with triazoloquinazolinones (see ) to assess rigidity effects on target engagement.
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to study impacts on binding entropy and solubility. Validate using free-energy perturbation (FEP) calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
